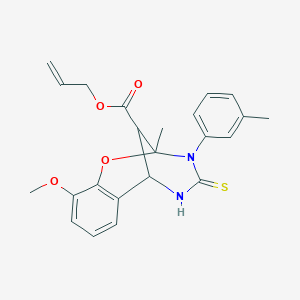![molecular formula C19H23N2O2S+ B11221579 1-(4-Ethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11221579.png)
1-(4-Ethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound features a unique structure with an ethoxyphenyl group, a hydroxy group, and a thienyl group attached to a hexahydroimidazo[1,2-a]pyridinium core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the alkylation of 1-R-1,3-diazoles with unsaturated γ-bromo ketone derivatives, followed by cyclization of the resulting quaternary azolium salts in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
科学的研究の応用
1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for research in pharmacology and biochemistry.
Medicine: It may be investigated for its therapeutic potential, including its effects on various biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(4-ETHOXYPHENYL)-2-HO-1-PHENYL-2,3-DIHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM
- 2-(4-ETHOXYPHENYL)-5-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
Uniqueness
1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM is unique due to its specific combination of functional groups and its hexahydroimidazo[1,2-a]pyridinium core. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
分子式 |
C19H23N2O2S+ |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-3-thiophen-2-yl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C19H23N2O2S/c1-2-23-16-10-8-15(9-11-16)20-14-19(22,17-6-5-13-24-17)21-12-4-3-7-18(20)21/h5-6,8-11,13,22H,2-4,7,12,14H2,1H3/q+1 |
InChIキー |
YVMXOIFUYWVMFN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CS4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221501.png)
![7-(4-Bromophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221504.png)

![4-bromo-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11221516.png)
![Dimethyl 4-[3-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11221519.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11221526.png)
![1-allyl-4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11221534.png)
![1-(4-chlorophenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221543.png)
![2'-cyclopentyl-N-(3-methoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11221549.png)
![butyl 4-(2H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B11221562.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11221566.png)
![N-(3-chlorobenzyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221581.png)
![N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-methylpropanamide](/img/structure/B11221591.png)
